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Compound of Interest

Compound Name: Carbomer 934

Cat. No.: B047073 Get Quote

Welcome to the technical support center for Carbomer 934 formulations. This resource is

designed for researchers, scientists, and drug development professionals to provide

troubleshooting guidance and frequently asked questions (FAQs) to overcome common

challenges in achieving desired drug release profiles.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug release from a Carbomer 934 matrix?

A1: The primary mechanism of drug release from a Carbomer 934 hydrogel matrix is a

combination of drug diffusion and polymer relaxation (swelling).[1][2] When the matrix comes

into contact with an aqueous medium, it absorbs water and swells, forming a gel layer.[1][2]

The dissolved drug then diffuses through this swollen gel layer.[1] The overall release is often

described as anomalous (non-Fickian) transport, meaning it's controlled by both diffusion and

swelling.[3][4]

Q2: How does the concentration of Carbomer 934 affect the drug release rate?

A2: Increasing the concentration of Carbomer 934 in a formulation generally decreases the

drug release rate.[1] This is because a higher polymer level leads to the formation of a thicker

and more viscous gel layer, which increases the diffusional path length for the drug.[1]

Q3: What is the impact of pH on drug release from Carbomer 934 formulations?
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A3: Carbomer 934 is a pH-sensitive polymer.[5] At lower pH values, the carboxylic acid groups

of the polymer are not fully ionized, leading to less swelling and consequently, a faster drug

release.[6] As the pH increases (above the pKa of approximately 5.5), the carboxylic acid

groups ionize, causing the polymer to swell significantly due to electrostatic repulsion.[7][8][9]

This increased swelling can lead to a slower drug release rate.[6] Therefore, pH-dependent

drug release is a key characteristic of Carbomer 934 formulations.[10]

Q4: Can co-excipients be used to modify the drug release rate?

A4: Yes, co-excipients, particularly diluents, have a marked effect on the drug release rate.

Water-soluble diluents like lactose can dissolve and diffuse outwards, creating channels in the

matrix, which reduces tortuosity and increases the drug release rate.[1] Water-insoluble

diluents can reduce the swelling of the gel, which can also lead to an increased drug release.

[1] The choice of co-excipient can significantly alter the release profile.[11]

Q5: How does neutralization of Carbomer 934 impact the formulation?

A5: Neutralization of Carbomer 934 with a suitable base (e.g., triethanolamine, sodium

hydroxide) is essential to achieve the desired viscosity and gel formation.[9] The neutralization

process ionizes the carboxylic acid groups, leading to polymer chain repulsion and swelling,

which is fundamental to its function as a release-controlling agent.[8][12] The degree of

neutralization can be adjusted to control the mucoadhesive properties and viscosity of the

formulation.[13]
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Issue Potential Cause(s) Suggested Solution(s)

Drug release is too slow.

- High concentration of

Carbomer 934.- High degree

of polymer cross-linking.-

Formulation pH is too high,

causing excessive swelling.-

Strong interaction between the

drug and the polymer.

- Decrease the concentration

of Carbomer 934 in the

formulation.[1]- Incorporate a

water-soluble diluent (e.g.,

lactose) to create channels for

drug release.[1]- Adjust the pH

of the dissolution medium or

the formulation to a lower

value to reduce polymer

swelling.[6]- Consider using a

different grade of Carbomer

with a lower viscosity.- Prepare

a freeze-dried sodium salt of

Carbomer 934, which has

been shown to disperse more

rapidly and improve the drug

release rate.[14]

Initial burst release is too high.

- Poor hydration of the polymer

at the surface.- Presence of a

highly water-soluble drug.-

Insufficient amount of

Carbomer 934 to form a

cohesive gel layer quickly.

- Increase the concentration of

Carbomer 934 to promote

rapid gel formation.[1]-

Incorporate a less soluble form

of the drug.- Consider a dual-

polymer system, for example,

by adding HPMC, to better

control the initial release.

Inconsistent drug release

between batches.

- Variability in the raw material

(Carbomer 934).- Inconsistent

mixing or granulation process.-

Variations in tablet hardness or

porosity.- Shear sensitivity of

the neutralized Carbomer.

- Ensure consistent quality of

Carbomer 934 from the

supplier.- Standardize the

mixing time, speed, and

granulation parameters.-

Control tablet compression

force to achieve consistent

hardness and porosity.- Be

aware that Carbomer 934

shows little to no change in
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viscosity with high shear, but

other carbomers can be

sensitive.[12] Control shear

forces during manufacturing.

Gel blocking or incomplete

drug release.

- Formation of a very thick and

impermeable gel layer.-

Insufficient water penetration

into the core of the matrix.

- Decrease the Carbomer 934

concentration.[1]- Incorporate

a channeling agent or a

disintegrant (at low levels) to

improve water penetration.-

Modify the tablet geometry to

increase the surface area-to-

volume ratio, which can lead to

faster release.[15]

Formulation is difficult to

handle due to tackiness.

- Swelling and gelling

properties of Carbomer 934

upon hydration.

- During wet granulation, the

addition of electrolytes like

sodium chloride or calcium

chloride can act as anti-tack

agents by reducing the

interactions between

carboxylate groups.[16]

Data Presentation: Effect of Formulation Variables
on Drug Release
Table 1: Effect of Carbomer 934 Concentration on Theophylline Release

Carbomer 934
Concentration (% w/w)

Diluent
Mean Percent Drug
Released at 4 hours (%)

10 Lactose Fast Flo 45.5

30 Lactose Fast Flo 33.6

50 Lactose Fast Flo 24.3

Data synthesized from Russo et al. (2000).[1]
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Table 2: Effect of Diluent Type on Theophylline Release from a 10% Carbomer 934 Matrix

Diluent Type
Mean Percent Drug Released at 4 hours
(%)

Lactose Fast Flo 45.5

Avicel PH-101 Higher than Lactose Fast Flo

Emcompress Higher than Lactose Fast Flo

Qualitative data synthesized from Russo et al. (2000), indicating that Avicel PH-101 and

Emcompress led to a higher drug release compared to Lactose Fast Flo at the same polymer

concentration.[1]

Experimental Protocols
Protocol 1: Preparation of Carbomer 934 Hydrogel
Matrix Tablets by Direct Compression
Objective: To prepare matrix tablets containing a model drug and varying concentrations of

Carbomer 934 to evaluate the effect of polymer concentration on drug release.

Materials:

Model Drug (e.g., Theophylline)

Carbomer 934

Directly Compressible Diluent (e.g., Lactose Fast Flo, Avicel PH-101)[3]

Lubricant (e.g., Magnesium Stearate)

Analytical Balance

Sieve

Blender (e.g., V-blender)
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Tablet Press

Methodology:

Accurately weigh all the components (model drug, Carbomer 934, diluent) for the desired

batch size and polymer concentration (e.g., 10%, 30%, 50% w/w).[3]

Pass all powders through a suitable sieve (e.g., #60 mesh) to ensure uniformity.

Geometrically mix the drug, Carbomer 934, and diluent in a blender for a specified time

(e.g., 15 minutes) to achieve a homogenous blend.

Add the lubricant (e.g., 0.75% magnesium stearate) and blend for a short period (e.g., 3-5

minutes).[3]

Compress the final blend into tablets using a tablet press with appropriate tooling to a target

weight (e.g., 450 mg) and hardness (e.g., 7-9 Kp).[3]

Store the tablets in a well-closed container at controlled room temperature until further

analysis.

Protocol 2: In-Vitro Drug Release Testing (USP
Apparatus 1 - Basket Method)
Objective: To determine the in-vitro drug release profile from the prepared Carbomer 934
matrix tablets.

Materials and Equipment:

USP Dissolution Apparatus 1 (Basket Method)

Dissolution Medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

Prepared Carbomer 934 matrix tablets

UV-Vis Spectrophotometer or HPLC system

Syringes and filters
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Methodology:

Prepare the dissolution medium and maintain it at 37 ± 0.5 °C.

Place one tablet in each basket of the dissolution apparatus.

Lower the baskets into the dissolution vessels containing a specified volume of the medium

(e.g., 900 mL).

Start the apparatus at a specified rotation speed (e.g., 100 rpm).

Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24

hours).

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Filter the samples and analyze the drug concentration using a validated analytical method

(e.g., UV-Vis spectrophotometry at the drug's λmax).

Calculate the cumulative percentage of drug released at each time point.

Analyze the release data using appropriate kinetic models (e.g., Zero-order, First-order,

Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4][10]
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Caption: Experimental Workflow for Formulation and Testing.
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Caption: Factors Influencing Carbomer 934 Drug Release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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